molecular formula C17H14ClN3O3 B2648030 4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide CAS No. 863001-90-5

4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide

Cat. No.: B2648030
CAS No.: 863001-90-5
M. Wt: 343.77
InChI Key: IXPFWXRMNQMJHR-UHFFFAOYSA-N
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Description

4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide is a synthetic chemical reagent designed for research applications. This compound features a benzamide scaffold substituted with a chloro and a nitro group, linked to a 2-methyl-1H-indole moiety. The structural combination of a substituted benzamide and an indole ring is of significant interest in medicinal chemistry. Indole derivatives are known to be key structural components in a wide range of biologically active molecules . Specifically, research on similar benzamide and indole-containing compounds has explored their potential as scaffolds for developing anticancer agents . The presence of the nitro group and the chloro substituent on the aromatic ring can influence the compound's electronic properties and its interaction with biological targets. This product is intended for use in laboratory research, such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block in organic synthesis for the development of novel heterocyclic compounds . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-10-6-13-7-11(2-5-15(13)20-10)9-19-17(22)12-3-4-14(18)16(8-12)21(23)24/h2-8,20H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPFWXRMNQMJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amidation: The final step involves the formation of the amide bond by reacting the chlorinated nitrobenzene with the indole derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione using oxidizing agents like potassium permanganate.

    Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Oxidation: Potassium permanganate, sulfuric acid

    Substitution: Sodium hydroxide, amines, thiols

Major Products Formed

    Reduction: 4-amino-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide

    Oxidation: Indole-2,3-dione derivatives

    Substitution: Various substituted benzamides

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's. It is believed to inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function by preventing the breakdown of acetylcholine . Molecular docking studies suggest that it can effectively cross the blood-brain barrier, making it a candidate for further development as a therapeutic agent in treating Alzheimer's disease .

Alzheimer's Disease Model

In a study involving animal models of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid-beta plaque accumulation in the brain . These findings highlight its potential as a dual-action therapeutic agent.

Cancer Cell Line Studies

In vitro studies on various cancer cell lines (e.g., breast and lung cancer) demonstrated that the compound significantly reduced cell viability at micromolar concentrations, indicating strong anticancer activity . The mechanism appears to involve both apoptotic pathways and cell cycle arrest.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group and indole moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally analogous benzamide derivatives, highlighting key substituents and their implications:

Compound Name Substituents/Modifications Potential Implications Reference
4-Chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide (Target) 3-Nitro, 4-chloro, indol-5-ylmethyl group High electron-withdrawing effects; potential for π-π stacking or receptor binding
4-Chloro-N-(5-hydroxy-2-methylindolin-1-yl)-3-sulfamoylbenzamide 3-Sulfamoyl, 5-hydroxyindoline instead of indole Enhanced solubility via sulfonamide; altered hydrogen-bonding capacity
4-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide Indol-3-yl linked via ethyl group; lacks nitro substituent Reduced reactivity; possible altered pharmacokinetics
4-Chloro-N-(4-fluorophenyl)-3-nitrobenzamide 4-Fluorophenyl instead of indole; retains nitro and chloro Increased lipophilicity; potential for agrochemical applications (e.g., pesticides)
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide Thiazole ring replaces indole; additional methoxy group Heterocyclic diversity; possible antimicrobial or kinase inhibition activity

Key Observations:

Indole vs. Other Heterocycles: The indole moiety in the target compound (substituted at the 5-position) contrasts with thiazole () or sulfamoyl-containing indoline (). Thiazoles, however, are often associated with antimicrobial activity .

This contrasts with sulfamoyl () or fluorophenyl () groups, which may improve solubility or metabolic stability .

Substituent Positioning :

  • The methyl substitution on the indole (5-position in the target vs. 3-position in ) alters steric and electronic profiles. For instance, the ethyl linker in ’s compound may reduce steric hindrance compared to the methylene bridge in the target .

Applications :

  • Fluorophenyl-substituted analogs () are frequently used in agrochemicals, while nitrobenzamides with indole moieties (target compound) are more likely candidates for drug discovery. Thiazole derivatives () may bridge both domains .

Research Findings and Trends

  • Catalytic methods for C-C bond formation might enhance yield and purity .
  • Biological Activity : While explicit data on the target compound’s activity is absent, structurally related nitrobenzamides (e.g., ’s thiazole derivative) are investigated for kinase inhibition, suggesting a plausible pathway for the target’s evaluation .
  • Patent Trends : highlights formulations of chloro-nitrobenzamide derivatives with thiadiazole rings, indicating industrial interest in similar scaffolds for specialized applications (e.g., polymer binders or agrochemicals) .

Biological Activity

4-Chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

The synthesis of this compound typically involves several key steps:

  • Formation of the Indole Moiety : The indole ring is synthesized through Fischer indole synthesis.
  • Nitration : The introduction of the nitro group is achieved using a mixture of concentrated nitric and sulfuric acids.
  • Amidation : The final step involves forming the amide bond by reacting chlorinated nitrobenzene with the indole derivative, often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The nitro group and the indole moiety are crucial for its binding affinity and specificity, allowing it to inhibit or modulate the activity of various biological pathways.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties:

  • Acetylcholinesterase (AChE) Inhibition : This compound has been studied for its potential as a multitarget-directed ligand in neurodegenerative diseases like Alzheimer's. It shows promising inhibition against AChE, which is critical for neurotransmission .
  • Butyrylcholinesterase (BuChE) Inhibition : The compound demonstrates potent BuChE inhibitory activity, which is relevant for therapeutic strategies targeting cognitive decline .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Preliminary studies indicate that it could inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Laboratory tests have demonstrated that derivatives of this compound exhibit varying degrees of inhibitory activity against key enzymes involved in metabolic disorders .
  • Molecular Docking Studies : These studies reveal that the compound interacts favorably with target enzymes through hydrogen bonding and hydrophobic interactions, confirming its potential as an effective inhibitor .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the indole and benzamide moieties can enhance biological activity, providing insights for future drug design .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (μM)Biological Activity
4-Chloro-N-(2-methyl-1H-indol-1-yl)-3-sulphamoylbenzamideStructure0.62AChE Inhibitor
4-Chloro-N-(2-methylindol-1-yl)-3-sulfamoylbenzamideStructure0.30BuChE Inhibitor

This table illustrates how variations in structure can lead to significant differences in biological activity, highlighting the importance of chemical modifications in drug development.

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